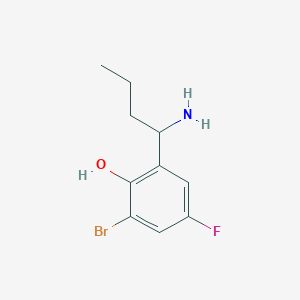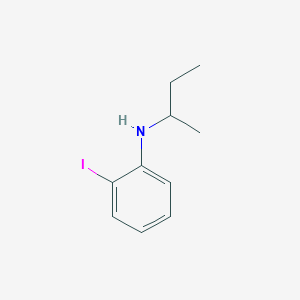
N-(butan-2-yl)-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-2-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and an iodine atom attached to the benzene ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-(butan-2-yl)aniline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:
- Dissolve N-(butan-2-yl)aniline in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butan-2-yl)-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of N-(butan-2-yl)-2-hydroxyaniline, N-(butan-2-yl)-2-cyanoaniline, or N-(butan-2-yl)-2-aminoaniline.
Oxidation: Formation of N-(butan-2-yl)-2-nitroaniline or N-(butan-2-yl)-2-nitrosoaniline.
Reduction: Formation of N-(butan-2-yl)-2-aminoaniline.
Applications De Recherche Scientifique
N-(butan-2-yl)-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-2-iodoaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The iodine atom can facilitate the formation of reactive intermediates, which can interact with proteins, DNA, or other cellular targets, leading to antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(butan-2-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-(butan-2-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
N-(butan-2-yl)-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(butan-2-yl)-2-iodoaniline is unique due to the presence of the iodine atom, which makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. The larger atomic size and higher polarizability of iodine contribute to its distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H14IN |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
N-butan-2-yl-2-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
Clé InChI |
VSRUNRWDVQWNMO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
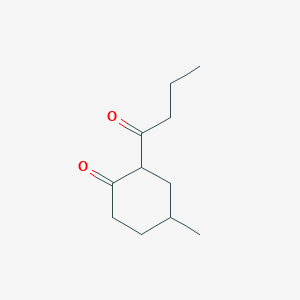
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
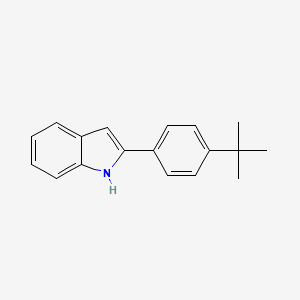
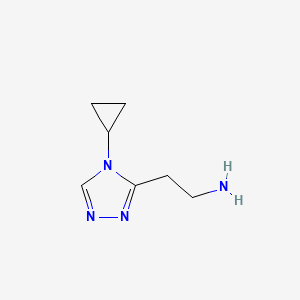

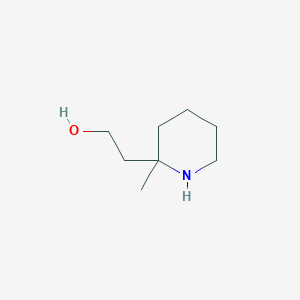

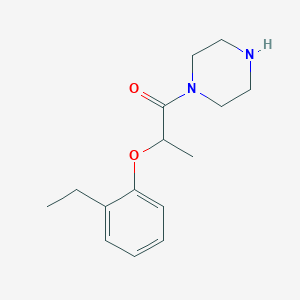
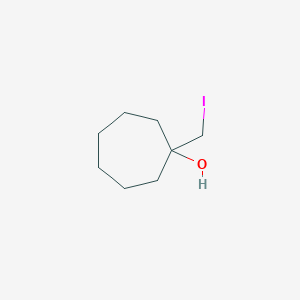
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
